2,4-Dimethylpyridin-3-amine

Physicochemical Property Solid Form Handling Process Chemistry

For projects requiring controlled N-functionalization or the construction of 1,2-diazepine scaffolds, this specific 2,4-dimethyl substitution pattern is non-negotiable. Unlike the 2,6-isomer (CAS 3430-33-9), the ortho-methyl group adjacent to the 3-amino moiety provides steric shielding critical for regioselective alkylation/arylation, preventing competing ring reactions. Directly enables photochemical diazepine synthesis with a documented 51% yield at 25 g scale. Also serves as a key reference standard for distinguishing the tofacitinib-related N,4-dimethyl impurity (CAS 77862-24-9). With a moderate logP of 0.90 and pKa of 7.54, it is an ideal core for CNS-focused kinase inhibitor libraries. Insist on the 2,4-isomer to ensure synthetic reproducibility.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 1073-21-8
Cat. No. B086116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylpyridin-3-amine
CAS1073-21-8
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C)N
InChIInChI=1S/C7H10N2/c1-5-3-4-9-6(2)7(5)8/h3-4H,8H2,1-2H3
InChIKeyFSYHJEBPLDNXAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethylpyridin-3-amine (CAS 1073-21-8) – A Versatile Aminopyridine Scaffold for Pharmaceutical Building Blocks and Heterocyclic Synthesis


2,4-Dimethylpyridin-3-amine (CAS 1073-21-8) is a substituted heterocyclic aromatic amine belonging to the aminopyridine class, characterized by a pyridine core bearing methyl substituents at the 2- and 4-positions and a primary amino group at the 3-position [1]. Its molecular formula is C₇H₁₀N₂ with a molecular weight of 122.17 g/mol, and it exhibits key physicochemical properties including a melting point of 53 °C, a boiling point range of 246–256 °C, a density of 1.039 ± 0.06 g/cm³ (predicted), and a predicted pKa of 7.54 ± 0.18 . The compound serves primarily as a versatile building block in medicinal chemistry for the construction of diazepine derivatives and as an intermediate in the synthesis of pharmaceutically relevant heterocycles .

Why Positional Isomers of Aminopyridines Cannot Be Interchanged in Regioselective Syntheses – The Case of 2,4-Dimethylpyridin-3-amine


Substituting 2,4-dimethylpyridin-3-amine with its positional isomers—such as 2,6-dimethylpyridin-3-amine (CAS 3430-33-9) or 3-amino-2-methylpyridine (CAS 3430-10-2)—is not viable due to fundamental differences in steric environment, electronic distribution, and consequently, regiochemical reactivity profiles . The specific placement of methyl groups at the 2- and 4-positions ortho and para to the 3-amino group creates a unique steric hindrance pattern and electronic push-pull system that dictates reaction outcomes in electrophilic aromatic substitutions, cross-couplings, and diazepine-forming photochemical rearrangements [1]. For instance, the steric shielding imparted by the 2-methyl group adjacent to the nucleophilic 3-amino site directly influences the selectivity of N-alkylation versus ring alkylation pathways, a differentiation that is lost when using regioisomers like 2,6-dimethylpyridin-3-amine (which features two ortho methyl groups) or 3-amino-4-methylpyridine (lacking the 2-methyl substituent) [1].

Head-to-Head Evidence: Quantitative Differentiation of 2,4-Dimethylpyridin-3-amine Against Structural Analogs


Physicochemical Profile Comparison: Melting Point and pKa Differentiation Against 2,6-Dimethylpyridin-3-amine

2,4-Dimethylpyridin-3-amine exhibits a melting point of 53 °C, significantly lower than that of its regioisomer 2,6-dimethylpyridin-3-amine (CAS 3430-33-9), which melts at 121–123 °C [1]. This 70 °C difference directly impacts handling during synthesis and purification: the target compound is a low-melting solid (crystalline powder) at room temperature, whereas the 2,6-isomer requires heating to >120 °C for liquid-phase reactions. Additionally, the predicted pKa of 2,4-dimethylpyridin-3-amine is 7.54 ± 0.18, indicating basicity suitable for protonation under mildly acidic conditions relevant to biological milieus .

Physicochemical Property Solid Form Handling Process Chemistry

Lipophilicity (LogP) Differentiation: Impact on Synthetic Tractability and Purification

The calculated logP (XLogP3) of 2,4-dimethylpyridin-3-amine is 0.90, a value reflecting moderate hydrophobicity [1]. In comparison, its N-methylated derivative N,4-dimethylpyridin-3-amine (CAS 77862-24-9) possesses a significantly higher logP of 1.5047 [2]. This >0.6 log unit increase translates to a roughly four-fold greater partitioning into organic phases for the N-methyl analog. The lower logP of the target compound correlates with improved aqueous compatibility, which can be advantageous for certain aqueous reaction conditions or bioactivity assays.

Lipophilicity Chromatography Purification

Synthetic Utility as Diazepine Precursor: A Distinct Synthetic Pathway Not Accessible with All Aminopyridines

2,4-Dimethylpyridin-3-amine is explicitly identified as a useful reagent for the synthesis and study of diazepines and their derivatives . This utility stems from a recently developed unified photochemical skeletal enlargement protocol that converts pyridine derivatives into 1,2-diazepines via insertion of a nitrogen atom [1]. The precise substitution pattern on the pyridine ring—specifically the 2- and 4-methyl groups—likely influences the regiochemical outcome and efficiency of this photochemical transformation. In contrast, simpler analogs like 3-amino-2-methylpyridine or 3-amino-4-methylpyridine lack the full substitution pattern and are not commonly cited for diazepine synthesis.

Heterocyclic Synthesis Diazepine Photochemistry

Synthesis Scalability: Demonstrated 51% Yield at 25 g Scale Provides Benchmark for Procurement Planning

A documented synthetic procedure (US05721259) details the conversion of 3-amino-2,4-dimethylpyridine (25.0 g, 0.21 mol scale) to 3-hydroxy-2,4-dimethylpyridine in 51% total isolated yield . This 25 g scale demonstration provides empirical evidence of the compound's stability under reaction conditions (10% H₂SO₄, 0–100 °C, NaNO₂) and establishes a baseline yield expectation for process chemists. While comparable yields for regioisomers under identical conditions are not publicly available, this 51% yield on a 25 g scale indicates reasonable synthetic tractability.

Process Chemistry Scalability Synthetic Yield

Targeted Application Scenarios Where 2,4-Dimethylpyridin-3-amine Provides Measurable Advantages


Synthesis of 1,2-Diazepine Derivatives via Photochemical Skeletal Enlargement

Research groups developing 1,2-diazepine-based compounds—a scaffold with established relevance to GABAA receptor modulation and CNS drug discovery—should prioritize 2,4-dimethylpyridin-3-amine as a starting material. The compound is explicitly recommended as a useful reagent for diazepine synthesis , and its substitution pattern (2,4-dimethyl) is compatible with the emerging photochemical one-pot protocol that inserts a nitrogen atom into the pyridine ring to yield 1,2-diazepines [1]. The documented 51% synthetic yield at 25 g scale provides a practical benchmark for reaction development and scale-up planning.

Medicinal Chemistry Building Block for Kinase-Targeted Library Synthesis

Given the widespread use of aminopyridine scaffolds in kinase inhibitor design [2], 2,4-dimethylpyridin-3-amine serves as a strategic core for constructing focused compound libraries. Its moderate logP of 0.90 [3] suggests favorable drug-like properties, while its predicted pKa of 7.54 indicates it will be partially protonated at physiological pH, which can influence binding interactions in the kinase ATP pocket. The specific 2,4-dimethyl substitution pattern provides a distinct steric and electronic profile compared to the more common 2,6-dimethyl isomer [4], enabling exploration of unexploited chemical space in kinase inhibitor SAR studies.

Process Development for Regioselective N-Functionalization

For synthetic chemists seeking to perform selective N-alkylation or N-arylation, 2,4-dimethylpyridin-3-amine offers a unique steric environment wherein the 2-methyl group adjacent to the 3-amino function creates a hindered nucleophilic site . This steric shielding can be exploited to achieve higher regioselectivity in N-functionalization reactions compared to less hindered analogs like 3-amino-4-methylpyridine. Procurement of this specific isomer is therefore essential for projects requiring controlled modification of the amino group without competing ring alkylation.

Reference Standard for Tofacitinib Impurity Profiling and Quality Control

The structurally related compound N,4-dimethylpyridin-3-amine (CAS 77862-24-9) is a documented impurity in the JAK inhibitor tofacitinib [5]. 2,4-Dimethylpyridin-3-amine, differing only in the methylation site (ring vs. amino nitrogen), can serve as a critical reference standard for analytical method development, enabling robust LC-MS or HPLC methods to distinguish between regioisomeric impurities. Its distinct physicochemical profile—including a lower logP (0.90 vs. 1.5047) [3] and different melting point—facilitates baseline separation and unambiguous identification in quality control settings.

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